2,3-dihydro-1H-indole-6-carbohydrazide
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Overview
Description
2,3-Dihydro-1H-indole-6-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indole-6-carbohydrazide typically involves the reaction of 2,3-dihydro-1H-indole with hydrazine derivatives under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired carbohydrazide compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indole-6-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain viral enzymes, preventing viral replication, or interact with inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-indole-2-carbohydrazide
- 2,3-Dihydro-1H-indole-3-carbohydrazide
- 2,3-Dihydro-1H-indole-4-carbohydrazide
Uniqueness
2,3-Dihydro-1H-indole-6-carbohydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the carbohydrazide group on the indole ring can significantly affect the compound’s interaction with biological targets, making it a valuable molecule for drug development and other applications .
Properties
Molecular Formula |
C9H11N3O |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2,3-dihydro-1H-indole-6-carbohydrazide |
InChI |
InChI=1S/C9H11N3O/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7/h1-2,5,11H,3-4,10H2,(H,12,13) |
InChI Key |
BWCBUEMPPUQHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)C(=O)NN |
Origin of Product |
United States |
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